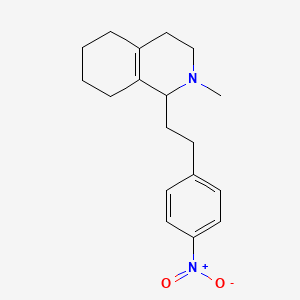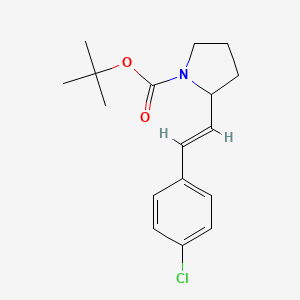
(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features. It contains a pyrrolidine ring, a chlorostyryl group, and a tert-butyl ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of (E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorostyryl group: This step involves the coupling of a chlorostyrene derivative with the pyrrolidine ring, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the resulting compound with tert-butyl alcohol under acidic conditions to form the desired product.
Chemical Reactions Analysis
(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorostyryl group.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Scientific Research Applications
(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its structural features.
Comparison with Similar Compounds
(E)-tert-butyl 2-(4-chlorostyryl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Pyrazole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Pyridine and pyrrole derivatives: These aromatic heterocycles are widely studied for their chemical and biological properties.
Properties
Molecular Formula |
C17H22ClNO2 |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-2-(4-chlorophenyl)ethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClNO2/c1-17(2,3)21-16(20)19-12-4-5-15(19)11-8-13-6-9-14(18)10-7-13/h6-11,15H,4-5,12H2,1-3H3/b11-8+ |
InChI Key |
UNEZBEWHUMCEMJ-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




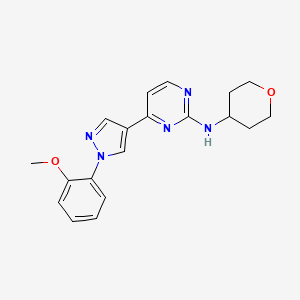
![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
![Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)
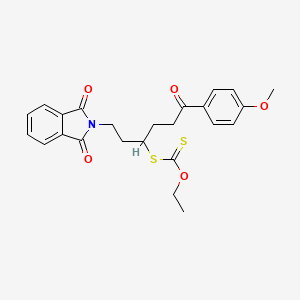

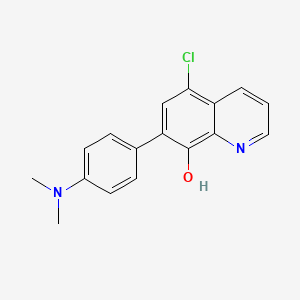

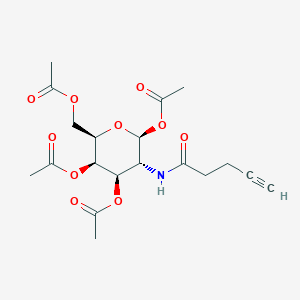
![(R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid](/img/structure/B11830215.png)
![Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B11830218.png)
